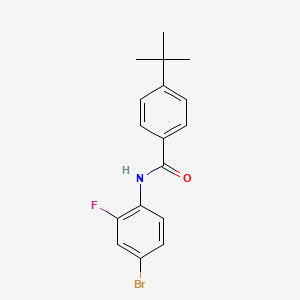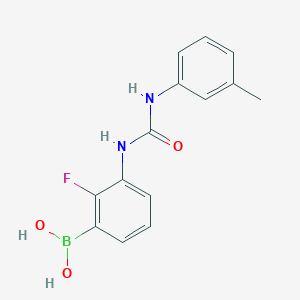
(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a boronic acid group, a fluoro-substituted phenyl ring, and a urea linkage with a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid typically involves the following steps:
Formation of the Urea Linkage: The initial step involves the reaction of 2-fluoroaniline with m-tolyl isocyanate to form the corresponding urea derivative.
Borylation: The urea derivative is then subjected to borylation using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature, in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry
(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions . Its unique structure allows for selective functionalization, making it a valuable tool in the synthesis of complex molecules.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of enzyme inhibitors and receptor modulators . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of (2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The urea linkage and fluoro-substituted phenyl ring contribute to the compound’s binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic Acid: Similar in structure but lacks the urea linkage and m-tolyl group.
m-Tolylboronic Acid: Contains the m-tolyl group but lacks the fluoro-substituted phenyl ring and urea linkage.
p-Tolylboronic Acid: Similar to m-tolylboronic acid but with the methyl group in the para position.
Uniqueness
(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid is unique due to the combination of the boronic acid group, fluoro-substituted phenyl ring, and urea linkage with a m-tolyl group. This unique structure imparts distinct reactivity and binding properties, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C14H14BFN2O3 |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
[2-fluoro-3-[(3-methylphenyl)carbamoylamino]phenyl]boronic acid |
InChI |
InChI=1S/C14H14BFN2O3/c1-9-4-2-5-10(8-9)17-14(19)18-12-7-3-6-11(13(12)16)15(20)21/h2-8,20-21H,1H3,(H2,17,18,19) |
InChI Key |
JFQXLFBDWUGNOS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)NC(=O)NC2=CC=CC(=C2)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



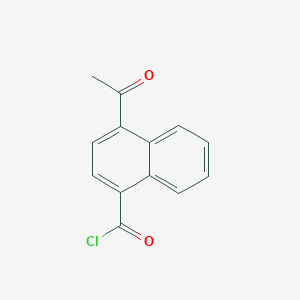
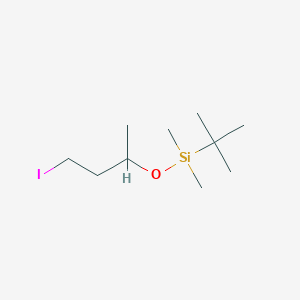

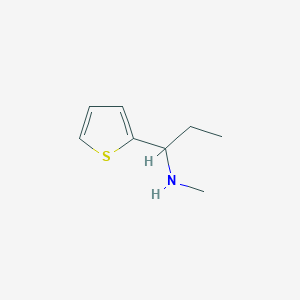

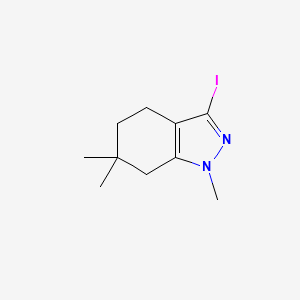


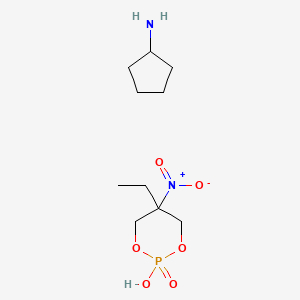
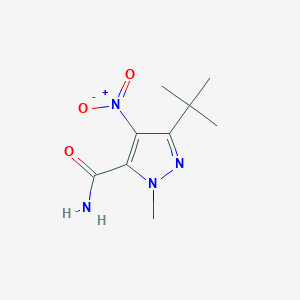
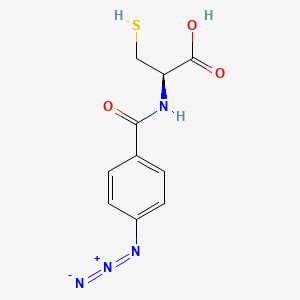
![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)
